molecular formula C8H11O3P B1345751 Dimethyl Phenylphosphonate CAS No. 2240-41-7

Dimethyl Phenylphosphonate

Cat. No. B1345751
CAS RN: 2240-41-7
M. Wt: 186.14 g/mol
InChI Key: OXDOANYFRLHSML-UHFFFAOYSA-N
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Description

Dimethyl phenylphosphonate is a type of organophosphorus compound that is related to various research areas, including the synthesis of metal phosphonates, organic phosphonate derivatives, and their potential applications in different fields. Although the provided papers do not directly discuss dimethyl phenylphosphonate, they do provide insights into the chemistry of related phosphonate compounds, which can be useful in understanding the broader context of phosphonate chemistry.

Synthesis Analysis

The synthesis of related phosphonate compounds involves various methods, including the reaction of amines, aldehydes, and phosphonates under microwave irradiation in the presence of catalysts such as molybdate sulfuric acid (MSA) . Other methods include the reaction of chloromethyluracil isomers with trimethyl phosphite and triethyl phosphite , and the addition of dimethyl or diethyl phosphites to Schiff bases . These methods highlight the versatility of phosphonate synthesis and the potential for creating a wide range of substituted phosphonates, including dimethyl phenylphosphonate.

Molecular Structure Analysis

The molecular structures of phosphonate derivatives are diverse and can be characterized by techniques such as single crystal X-ray diffraction . These structures can range from one-dimensional chains to layered structures and three-dimensional frameworks, often stabilized by hydrogen bonds and other intermolecular interactions . The molecular structure analysis of these compounds provides valuable information on the coordination and bonding patterns that could be expected in dimethyl phenylphosphonate.

Chemical

Scientific Research Applications

Clinical Assessment of Bisphosphonates

Dimethyl Phenylphosphonate, as a type of bisphosphonate, has been evaluated for its potency in clinical settings. A study by Papapoulos et al. (1989) utilized an in vitro model alongside a clinical protocol to assess the antiresorptive potency of dimethyl Phenylphosphonate (dimethyl-APD) in patients with Paget's disease. This study is significant for demonstrating the predictive power of in vitro assays in clinical practice and exemplifies the application of dimethyl-APD as a potent bisphosphonate (Papapoulos et al., 1989).

Photocatalytic Degradation

Dimethyl Phenylphosphonate (DMPP) has been studied in the context of photocatalytic degradation. A study conducted by Oh et al. (2003) investigated the initial steps of TiO2-mediated photocatalytic degradation of DMPP. The findings revealed insights into the reaction mechanisms, indicating the loss of the methyl group rather than a methoxy group, leading to a labeled phosphonic mono-acid (Oh et al., 2003).

Synthesis of Antifungal Agents

A research study by Shaikh et al. (2016) explored the synthesis of dimethyl (phenyl(phenylamino)methyl)phosphonates as potential antifungal agents. The study utilized an eco-friendly and efficient catalyst, demonstrating the versatility of dimethyl phenylphosphonate derivatives in medicinal chemistry (Shaikh et al., 2016).

Antimicrobial Activity

The antimicrobial activity of bisphosphonates, including dimethyl Phenylphosphonate derivatives, was investigated by Reddy et al. (2009). They synthesized specific compounds which showed higher antimicrobial activity compared to standards, highlighting another important application in the realm of public health and medicine (Reddy et al., 2009).

Flame Retardant Applications

Dimethyl methylphosphonate (DMMP), a related compound, has been evaluated as a flame retardant. Xiang et al. (2007) explored the use of DMMP as a flame retardant additive for lithium-ion battery electrolytes. The study demonstrated the effectiveness of DMMP in enhancing the safety of lithium-ion batteries by significantly suppressing the flammability of the electrolyte (Xiang et al., 2007).

Mechanism of Action

While the mechanism of action for Dimethyl Phenylphosphonate is not fully elucidated, it is believed to involve both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, which lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Safety and Hazards

Dimethyl Phenylphosphonate is classified as having acute toxicity when ingested . It is harmful if swallowed and should not be eaten, drunk, or smoked when using this product . In case of accidental ingestion, it is advised to call a poison center or doctor/physician immediately .

properties

IUPAC Name

dimethoxyphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDOANYFRLHSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176933
Record name Phosphonic acid, phenyl-, O,O-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2240-41-7
Record name Dimethyl P-phenylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2240-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, phenyl-, O,O-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2240-41-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, phenyl-, O,O-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dimethyl phenylphosphonate interact with supramolecular assemblies like vesicles?

A: Research shows that amphiphilic 'basket' molecules incorporating DMPP exhibit interesting assembly behaviors. These molecules, designed with a hydrophobic cavity, can self-assemble into large unilamellar vesicles in water. [, ] DMPP, due to its size and shape similarity to chemical warfare agents like soman, shows a high affinity for the hydrophobic cavities of these baskets. [, ] The encapsulation of DMPP within these baskets can trigger a morphological transformation of the vesicles, causing them to shift into nanoparticles or larger vesicles depending on the guest molecule's structure. [] This suggests a potential application for these DMPP-containing vesicles as responsive materials for sensing organophosphorus compounds. [, ]

Q2: Can Dimethyl phenylphosphonate be used in organic synthesis?

A: Yes, DMPP plays a crucial role in a reaction analogous to the Graebe-Ullmann synthesis of carbazoles. [, ] Specifically, oxazaphosphoranes, synthesized from readily available ethers, undergo photolytic extrusion of DMPP upon irradiation. [] This process effectively removes oxygen from the starting material, yielding the desired carbazole product. [] This method highlights the utility of DMPP as a leaving group in organic transformations.

Q3: What is the molecular structure and formula of Dimethyl phenylphosphonate?

A3: Dimethyl phenylphosphonate (DMPP) has the molecular formula C8H11O3P. Its structure consists of a phenyl group attached to a phosphorus atom. The phosphorus atom is further bonded to two methoxy groups and an oxygen atom, forming a phosphonate ester.

Q4: Are there any applications of Dimethyl phenylphosphonate in material science?

A: Yes, DMPP serves as a valuable building block for flame-retardant materials. Studies have explored its incorporation into polyurethane formulations. [, ] Specifically, DMPP has been used in the synthesis of phosphorus-containing lactone-modified polyesters, which are then incorporated into polyurethane coatings to enhance their flame-retardant properties. [] This highlights the potential of DMPP as a reactive flame retardant in polymer applications.

Q5: What are the environmental implications of using Dimethyl phenylphosphonate?

A: While DMPP offers various applications, understanding its environmental impact is crucial. Research has investigated the photocatalytic degradation of DMPP using titanium dioxide (TiO2). [] This study employed isotopic labeling to track the degradation pathways of DMPP, offering insights into its breakdown products and potential environmental fate. [] Such studies are essential for assessing the long-term impact of DMPP and devising strategies for its sustainable use and disposal.

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